{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable amine with an epoxide under controlled conditions to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of {1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby enhancing insulin signaling . This interaction involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds share a similar spirocyclic structure but differ in the presence of aryl groups.
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide: This compound has a similar core structure but includes a cyclopropyl group and a carboxamide functional group.
1-oxa-3,8-diazaspiro[4.5]decan-2-one: This compound is another spirocyclic derivative with a different substitution pattern.
Uniqueness
{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties . Its potential as a PTP1B inhibitor also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H14N2O2 |
---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-ylmethanol |
InChI |
InChI=1S/C8H14N2O2/c11-6-7-5-8(12-10-7)1-3-9-4-2-8/h9,11H,1-6H2 |
InChI-Schlüssel |
PESZIJQSNUUYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(=NO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.